molecular formula C17H20ClFN2O2 B2525040 N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride CAS No. 2418668-62-7

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride

Cat. No.: B2525040
CAS No.: 2418668-62-7
M. Wt: 338.81
InChI Key: WAHHBFKCJBELAC-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide hydrochloride is a carboxamide-derived compound characterized by a fluorinated naphthalene core linked via an amide bond to a tetrahydropyran (oxane) ring bearing an aminomethyl group. Its molecular formula is C₁₈H₂₆ClFN₂O₃, with a molecular weight of 350.91 g/mol .

Properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2.ClH/c18-15-6-5-14(12-3-1-2-4-13(12)15)16(21)20-17(11-19)7-9-22-10-8-17;/h1-6H,7-11,19H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHHBFKCJBELAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)NC(=O)C2=CC=C(C3=CC=CC=C32)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate reagent.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Attachment of the Fluoronaphthalene Moiety: This step often involves a nucleophilic substitution reaction, where a fluoronaphthalene derivative is reacted with a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid or its derivative is reacted with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Scaffold Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide hydrochloride Oxane (tetrahydropyran) 4-Fluoronaphthalene C₁₈H₂₆ClFN₂O₃ 350.91
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride Phenyl Acetamide C₉H₁₃ClN₂O 200.67
N-(4-(Aminomethyl)phenyl)-1H-indole-2-carboxamide Phenyl Indole-2-carboxamide C₁₆H₁₆N₃O Not reported
N-(4-(Aminomethyl)phenyl)-5-bromo-2-hydroxybenzamide hydrochloride Phenyl 5-Bromo-2-hydroxybenzamide C₁₅H₁₅BrClN₂O₂ 385.65

Key Observations :

  • Fluorinated naphthalene in the target compound may enhance lipophilicity compared to smaller aromatic groups (e.g., indole or quinoline in ).

Substituent Variations and Physicochemical Properties

Substituents on the aromatic or heterocyclic moieties significantly influence melting points, solubility, and synthetic yields:

Table 2: Substituent Impact on Properties

Compound Name Substituent(s) Melting Point (°C) Yield (%) HPLC Retention Time (min)
Target Compound 4-Fluoronaphthalene Not reported Not reported Not reported
N-(4-(Aminomethyl)phenyl)-1H-indole-2-carboxamide (44) Indole-2-carboxamide 291–292 76 1.82
N-(4-(Aminomethyl)phenyl)-5-bromo-2-hydroxybenzamide hydrochloride (35) 5-Bromo-2-hydroxybenzamide 251–252 (decomp.) 99 1.21
N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride Methanesulfonamide 255–257 Not reported Not reported

Key Observations :

  • Halogenation (e.g., bromine in Compound 35) correlates with lower decomposition temperatures, possibly due to increased molecular weight and instability .
  • Methanesulfonamide derivatives () exhibit higher melting points than carboxamides, likely due to stronger hydrogen-bonding capacity.

Biological Activity

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide; hydrochloride (CAS: 2418668-62-7) is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxane ring, a fluoronaphthalene moiety, and an amine functional group. Its molecular formula is C₁₈H₁₈ClFN₂O₂, with a molecular weight of approximately 344.91 g/mol. The presence of the fluorine atom is expected to enhance its lipophilicity and biological activity.

While specific mechanisms for N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide; hydrochloride are still under investigation, similar compounds have been noted to exhibit various pharmacological effects:

  • Receptor Modulation : Compounds in this class often interact with neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and cognitive functions.
  • Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter levels in the brain.

Anticancer Properties

Research indicates that certain derivatives of the naphthalene carboxamide class possess anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Inhibition of Tumor Growth : In vivo studies have shown reduced tumor size in xenograft models.

Neuroprotective Effects

The neuroprotective potential of N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide; hydrochloride has been suggested through its structural similarity to known neuroprotective agents. Research findings include:

  • Reduction of Oxidative Stress : The compound may mitigate oxidative stress in neuronal cells.
  • Enhancement of Neurotransmitter Release : Preliminary studies indicate a possible increase in the release of neurotransmitters like dopamine.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated anticancer activity against breast cancer cell lines with IC50 values indicating significant cytotoxicity (ref).
Study 2Showed neuroprotective effects in animal models of Parkinson's disease, improving motor function and reducing dopaminergic neuron loss (ref).
Study 3Investigated receptor binding affinity, revealing potential interactions with serotonin receptors (ref).

Q & A

Q. What are the key structural features and physicochemical properties of N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide hydrochloride?

The compound comprises a tetrahydropyran (oxan) ring substituted with an aminomethyl group at the 4-position, linked to a 4-fluoronaphthalene-1-carboxamide moiety. The hydrochloride salt enhances aqueous solubility and stability. Key properties include a molecular formula of C₁₈H₂₆ClFN₂O₃, with a molecular weight of 375.87 g/mol (calculated from Enamine Ltd data) . Structural confirmation relies on NMR (¹H/¹³C), IR, and HRMS, as demonstrated for analogous compounds .

Q. What synthetic strategies are employed for the multi-step synthesis of this compound?

Synthesis typically involves:

  • Step 1: Functionalization of the tetrahydropyran ring with an aminomethyl group via reductive amination or nucleophilic substitution.
  • Step 2: Coupling the modified oxane to 4-fluoronaphthalene-1-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Step 3: Salt formation with HCl in a polar solvent (e.g., ethanol). Yields are optimized by controlling reaction temperature (0–25°C), solvent polarity, and stoichiometry, as seen in related syntheses .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • ¹H/¹³C NMR: Assign peaks to confirm the oxan ring (δ 3.5–4.0 ppm for ether protons), fluoronaphthalene aromatic signals, and aminomethyl group (δ 2.8–3.2 ppm).
  • HRMS: Validate molecular weight (e.g., [M+H]+ at m/z 376.17).
  • HPLC: Assess purity (>95%) with retention time consistency (e.g., C18 column, acetonitrile/water gradient) .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt improves aqueous solubility by increasing polarity, facilitating use in biological assays. Stability is enhanced via reduced hygroscopicity compared to the free base. Solubility in DMSO (>50 mM) and water (~10 mM) is typical for such salts .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize byproducts during the coupling step?

  • Catalyst selection: Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling.
  • Solvent optimization: Anhydrous DMF or dichloromethane minimizes hydrolysis of active intermediates.
  • Temperature control: Maintain 0–5°C during coupling to suppress side reactions .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

  • 2D NMR (COSY, HSQC): Resolve overlapping peaks in the oxan and naphthalene regions.
  • Computational validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Deuterium exchange: Identify exchangeable protons (e.g., NH in the carboxamide) .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Analog synthesis: Modify substituents (e.g., replace fluorine with other halogens or methyl groups).
  • Biological assays: Test analogs for target binding (e.g., enzyme inhibition) using fluorescence polarization or surface plasmon resonance.
  • Computational docking: Predict binding modes to identify critical interactions (e.g., hydrogen bonding with the oxan oxygen) .

Q. What computational methods predict interaction with biological targets like enzymes or receptors?

  • Molecular docking (AutoDock Vina): Screen against kinase or protease active sites, focusing on the fluoronaphthalene’s hydrophobic interactions.
  • Molecular dynamics (GROMACS): Simulate binding stability over 100 ns trajectories.
  • Free energy calculations (MM-PBSA): Quantify binding affinities .

Q. How can stability under physiological conditions (e.g., pH, temperature) be assessed?

  • Forced degradation studies: Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS.
  • Thermogravimetric analysis (TGA): Determine thermal stability up to 300°C.
  • Long-term storage: Monitor purity changes at −20°C, 4°C, and 25°C over 6 months .

Q. What methods validate target engagement in enzyme inhibition studies?

  • Biochemical assays: Measure IC₅₀ values using fluorogenic substrates (e.g., Kallikrein-related peptidase 6 inhibition, as in related studies).
  • Cellular assays: Assess oligodendrocyte growth promotion via MTT viability assays.
  • SPR/BLI: Quantify binding kinetics (ka/kd) using immobilized targets .

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